Cas no 51268-84-9 ((2S)-2-amino-4-oxopentanoic acid)

(2S)-2-amino-4-oxopentanoic acid is a chiral non-proteinogenic amino acid featuring a ketone functional group at the γ-position. Its structural uniqueness, combining an α-amino acid backbone with a reactive carbonyl moiety, makes it a valuable intermediate in organic synthesis and peptide modification. The (2S)-configuration ensures stereoselectivity in asymmetric reactions, while the ketone group offers versatility for further derivatization, such as reductive amination or nucleophilic addition. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or prodrugs due to its ability to mimic natural metabolites. High purity grades are available to meet research and industrial application requirements.
(2S)-2-amino-4-oxopentanoic acid structure
51268-84-9 structure
Product name:(2S)-2-amino-4-oxopentanoic acid
CAS No:51268-84-9
MF:C5H9NO3
Molecular Weight:131.129861593246
MDL:MFCD00800730
CID:935054
PubChem ID:11029881

(2S)-2-amino-4-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • l-norvaline, 4-oxo- (9ci)
    • (2S)-2-amino-4-oxopentanoic acid
    • (S)-2-Amino-4-oxopentanoic acid
    • EN300-312777
    • Norvaline, 4-oxo- (9CI)
    • 2-amino-4-oxo-pentanoic acid
    • SCHEMBL6027700
    • LMFA01060171
    • DB-277019
    • CS-0272038
    • L-Norvaline, 4-oxo-
    • AKOS006338932
    • 4-oxo-L-norvaline
    • 4439-83-2
    • Norvaline, 4-oxo-
    • 51268-84-9
    • 2-Amino-4-ketopentanoate
    • Norvaline,4-oxo-(9CI)
    • MDL: MFCD00800730
    • インチ: InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
    • InChIKey: QUCHWTCTBHQQDU-BYPYZUCNSA-N
    • SMILES: CC(=O)C[C@@H](C(=O)O)N

計算された属性

  • 精确分子量: 131.058243149g/mol
  • 同位素质量: 131.058243149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 132
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.4Ų
  • XLogP3: -3.7

(2S)-2-amino-4-oxopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-312777-0.05g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
0.05g
$707.0 2023-09-05
Enamine
EN300-312777-5.0g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
5.0g
$3812.0 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342708-500mg
(S)-2-Amino-4-oxopentanoic acid
51268-84-9 95+%
500mg
¥34074.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342708-250mg
(S)-2-Amino-4-oxopentanoic acid
51268-84-9 95+%
250mg
¥30461.00 2024-05-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD145488-1g
(S)-2-Amino-4-oxopentanoic acid
51268-84-9 95+%
1g
¥23666.0 2024-04-18
Enamine
EN300-312777-10g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
10g
$3622.0 2023-09-05
Enamine
EN300-312777-1g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
1g
$842.0 2023-09-05
Enamine
EN300-312777-0.25g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
0.25g
$774.0 2023-09-05
Enamine
EN300-312777-0.5g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
0.5g
$809.0 2023-09-05
Enamine
EN300-312777-0.1g
(2S)-2-amino-4-oxopentanoic acid
51268-84-9
0.1g
$741.0 2023-09-05

(2S)-2-amino-4-oxopentanoic acid 関連文献

(2S)-2-amino-4-oxopentanoic acidに関する追加情報

Introduction to (2S)-2-amino-4-oxopentanoic Acid (CAS No. 51268-84-9)

(2S)-2-amino-4-oxopentanoic acid, with the chemical formula C5H9O3N, is a significant compound in the field of biochemistry and pharmaceutical research. This alpha-amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The compound's CAS number, 51268-84-9, serves as a unique identifier, facilitating its recognition and utilization in research and industrial settings.

The structural configuration of (2S)-2-amino-4-oxopentanoic acid is characterized by a five-carbon chain, with an amino group (-NH2) at the second carbon and a carboxylic acid group (-COOH) at the fourth carbon. The presence of a ketone group (-C=O) at the third carbon imparts distinct reactivity, making it a valuable intermediate in organic synthesis. This chiral center, specifically the (S)-configuration at the second carbon, further enhances its significance in pharmaceutical applications.

In recent years, (2S)-2-amino-4-oxopentanoic acid has been extensively studied for its role in peptide mimetics and enzyme inhibition. Its structural similarity to natural amino acids allows it to interact with biological targets in a manner akin to conventional amino acids. This property has been exploited in the development of novel therapeutic agents targeting various metabolic pathways.

One of the most compelling areas of research involving (2S)-2-amino-4-oxopentanoic acid is its application in protease inhibition. Proteases are enzymes that play crucial roles in numerous physiological processes, including protein degradation and signal transduction. Dysregulation of protease activity is implicated in several diseases, such as cancer and inflammatory disorders. The ability of (2S)-2-amino-4-oxopentanoic acid to mimic natural amino acids has led to the development of protease inhibitors that exhibit high specificity and efficacy.

Recent studies have demonstrated the potential of (2S)-2-amino-4-oxopentanoic acid in modulating metabolic pathways associated with neurological disorders. For instance, research indicates that this compound can interfere with the activity of enzymes involved in the pathogenesis of Alzheimer's disease by inhibiting aberrant protein aggregation. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.

The pharmaceutical industry has also explored the use of (2S)-2-amino-4-oxopentanoic acid as a building block for more complex molecules. Its versatile reactivity allows for modifications at multiple sites, enabling chemists to design novel compounds with tailored biological activities. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation for their potential therapeutic applications.

Beyond pharmaceuticals, (2S)-2-amino-4-oxopentanoic acid finds applications in biochemical research as a substrate for enzyme kinetic studies. Its well-defined structure and reactivity make it an ideal candidate for investigating enzyme mechanisms and developing enzyme inhibitors. Such studies not only contribute to our fundamental understanding of biological processes but also aid in the identification of new drug targets.

The synthesis of (2S)-2-amino-4-oxopentanoic acid is another area of active research. Researchers have developed several synthetic routes that yield high enantiomeric purity, which is crucial for pharmaceutical applications. Advances in asymmetric synthesis have enabled the production of large quantities of this compound, making it more accessible for industrial and academic use.

In conclusion, (2S)-2-amino-4-oxopentanoic acid (CAS No. 51268-84-9) is a multifaceted compound with significant implications in biochemistry and pharmaceutical science. Its unique structural features and biological activities make it a valuable tool for drug discovery and biochemical research. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:51268-84-9)(2S)-2-amino-4-oxopentanoic acid
A1037189
Purity:99%
はかる:1g
Price ($):2941.0